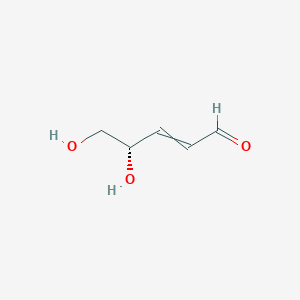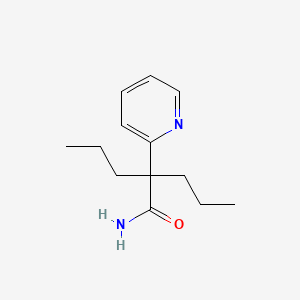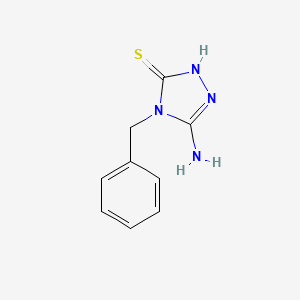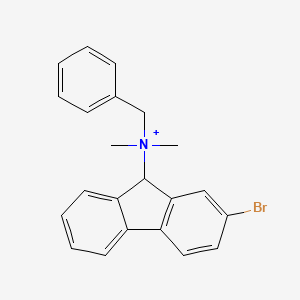![molecular formula C18H24NO3P B14461457 Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester CAS No. 67652-76-0](/img/structure/B14461457.png)
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its structural analogy with phosphate moieties, making it valuable in various applications due to its coordination and supramolecular properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the reaction of phenylphosphonic acid with diethyl alcohol under acidic conditions can yield the desired ester . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale esterification processes. These processes typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between phosphonic acids and alcohols. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and diethyl alcohol.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong coordination bonds with metal ions and other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzenephosphonate
- Diethyl phenylphosphonate
- Benzenephosphonic acid, diethyl ester
- Phenylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of both phenyl and phenylamino groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
67652-76-0 |
|---|---|
Molecular Formula |
C18H24NO3P |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1-diethoxyphosphoryl-1-phenylethyl)aniline |
InChI |
InChI=1S/C18H24NO3P/c1-4-21-23(20,22-5-2)18(3,16-12-8-6-9-13-16)19-17-14-10-7-11-15-17/h6-15,19H,4-5H2,1-3H3 |
InChI Key |
RPBBYVCJRHLCBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

